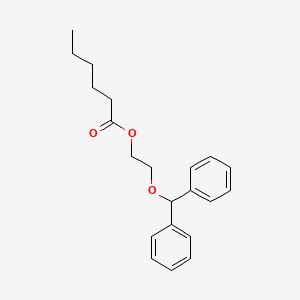![molecular formula C45H92O3 B14489153 1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane CAS No. 64647-51-4](/img/structure/B14489153.png)
1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}octadecane is a chemical compound known for its unique structure and properties. It is an ether compound with long alkyl chains, making it hydrophobic and potentially useful in various applications, including surfactants and lubricants .
Preparation Methods
The synthesis of 1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}octadecane typically involves the reaction of 1,3-bis(dodecyloxy)propan-2-ol with octadecyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}octadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting any present carbonyl groups to alcohols.
Scientific Research Applications
1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}octadecane has several scientific research applications:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Investigated for its use in drug delivery systems, particularly in enhancing the solubility and stability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of 1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}octadecane is primarily based on its ability to interact with hydrophobic environments. Its long alkyl chains allow it to integrate into lipid bilayers, altering membrane properties and potentially affecting membrane-bound processes. The ether linkages provide stability and resistance to hydrolysis, making it suitable for various applications .
Comparison with Similar Compounds
Similar compounds to 1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}octadecane include:
1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}-4-bromobutane: Similar structure but with a bromobutane group, which may alter its reactivity and applications.
1-{[1,3-Bis(dodecyloxy)propan-2-yl]oxy}-3-(dodecyloxy)propane: Contains additional dodecyloxy groups, potentially enhancing its hydrophobic properties.
The uniqueness of this compound lies in its specific combination of ether linkages and long alkyl chains, providing a balance of stability and hydrophobicity that is valuable in various applications.
Properties
CAS No. |
64647-51-4 |
|---|---|
Molecular Formula |
C45H92O3 |
Molecular Weight |
681.2 g/mol |
IUPAC Name |
1-(1,3-didodecoxypropan-2-yloxy)octadecane |
InChI |
InChI=1S/C45H92O3/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-48-45(43-46-40-37-34-31-28-20-17-14-11-8-5-2)44-47-41-38-35-32-29-21-18-15-12-9-6-3/h45H,4-44H2,1-3H3 |
InChI Key |
LDBCPJHQWFHEHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCC)COCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



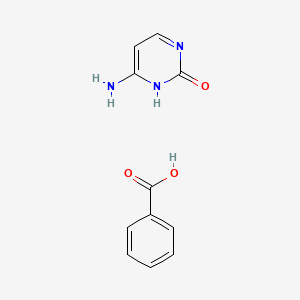
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
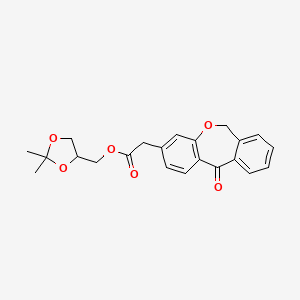
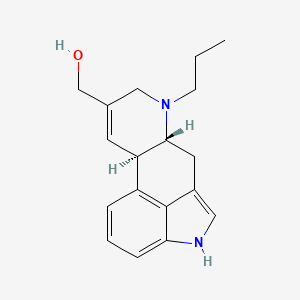


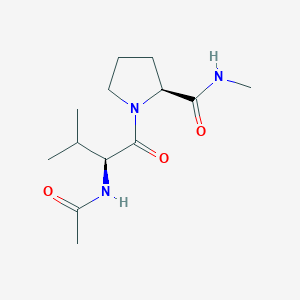
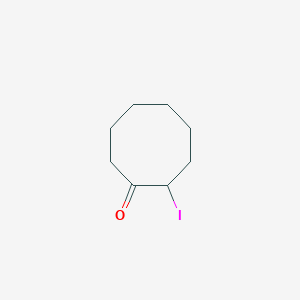
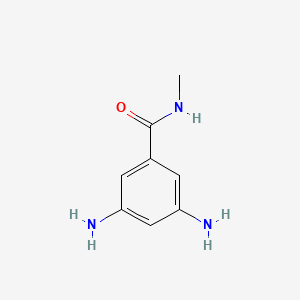
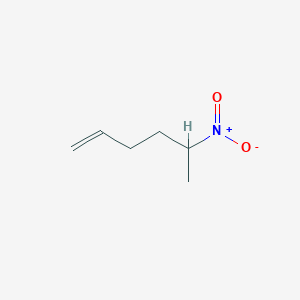
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
